m-Allyltoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-5-10-7-4-6-9(2)8-10/h3-4,6-8H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQAREFZPKBHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335203 | |
| Record name | m-Allyltoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3333-20-8 | |
| Record name | m-Allyltoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-3-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for M Allyltoluene and Its Derivatives
Aromatic Allylation Strategies
Direct allylation of toluene (B28343) presents a straightforward route to allyltoluene isomers. This approach typically involves an electrophilic substitution reaction where an allyl group is introduced onto the toluene ring.
One common method is a variation of the Friedel-Crafts alkylation. The reaction of toluene with an allyl halide, such as allyl chloride, in the presence of a catalyst can yield a mixture of allyltoluene isomers. For instance, using cupric chloride as a catalyst, the reaction of toluene with allyl chloride at temperatures between 90°C and 110°C produces a mixture containing both ortho- and meta-allyltoluenes mdma.ch. This method avoids the rearrangements often seen with aluminum chloride catalysts, which can lead to products like β-chloropropylbenzene mdma.ch.
Another approach involves the use of allyl alcohol as the allylating agent in the presence of a solid acidic resinous ion exchanger. This heterogeneous catalysis method allows for the allylation of toluene at temperatures ranging from 40°C to 125°C while product water is removed from the reaction mixture google.com.
A metal-free method for the synthesis of allyl aromatic compounds has also been developed, involving diazotization. This technique provides a new pathway for C-C bond formation without the need for metal-containing reagents or catalysts mdma.ch.
Table 1: Aromatic Allylation Reactions for Toluene
| Allyl Source | Catalyst/Reagent | Conditions | Products | Reference |
|---|---|---|---|---|
| Allyl Chloride | Cupric Chloride | 90-110°C, 12 hours | Mixture of o- and m-allyltoluene | mdma.ch |
| Allyl Alcohol | Solid acidic resinous ion exchanger | 40-125°C, with water removal | Allylated alkyl aromatic product | google.com |
Isomerization and Regioselective Synthesis
A significant challenge in the synthesis of this compound is achieving regioselectivity, as direct allylation often yields a mixture of ortho, meta, and para isomers. The separation of these isomers can be difficult due to their similar physical properties. Therefore, methods that favor the formation of the meta isomer are of particular interest.
Furthermore, the allylic double bond in allylbenzenes can migrate to form the more thermodynamically stable propenylbenzene isomers under certain conditions, such as in the presence of acid, base, or metal catalysts wikipedia.orgresearchgate.netmdma.choup.com. For example, studies have shown the isomerization of allylbenzene (B44316) to cis- and trans-propenylbenzene catalyzed by rhodium complexes or under microwave-assisted acidic conditions researchgate.netmdma.ch. While often an undesired side reaction, this isomerization is a key consideration in the synthesis and purification of allyltoluenes.
Regioselective synthesis of a specific isomer like this compound often relies on precursor-based routes (discussed in section 2.3) where the substitution pattern is predefined. For instance, cross-coupling reactions allow for the precise placement of the allyl group. While direct regioselective allylation of toluene to exclusively yield the meta isomer is not commonly reported, research into directed C-H functionalization offers potential future pathways. For example, iridium-catalyzed C-H sulfamidation of allylbenzene derivatives has shown high regioselectivity for the branched position of the π-allyl intermediate, demonstrating the potential for controlling reactivity at specific sites on substituted allylbenzenes nsf.gov.
Precursor-Based Synthetic Routes
To overcome the regioselectivity issues of direct allylation, precursor-based methods are widely employed. These routes involve the coupling of a meta-substituted toluene derivative with an allyl-containing reagent.
Grignard Reactions: A classic approach is the Grignard reaction, which involves the reaction of an organomagnesium halide with an electrophile organic-chemistry.orgmasterorganicchemistry.comyoutube.com. For the synthesis of this compound, this would typically involve the reaction of m-tolylmagnesium bromide (prepared from m-bromotoluene and magnesium) with an allyl halide like allyl bromide sciencemadness.org. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the allyl halide, forming the desired C-C bond with precise regiochemistry. It is important to note that allylic Grignard reagents can exist in equilibrium with their isomeric forms, which can lead to a mixture of products depending on the reaction conditions and substrate stackexchange.com.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate youtube.comsumitomo-chem.co.jp. To synthesize this compound, one could couple m-tolylboronic acid with an allyl partner like allyl bromide or allyl acetate (B1210297) rsc.orgresearchgate.netrsc.org. This reaction is known for its high tolerance of functional groups and generally mild reaction conditions. The use of specific palladium catalysts and ligands can influence the efficiency and outcome of the coupling rsc.orgnih.gov. For example, the coupling of allyl bromide with p-tolylboronic acid has been successfully catalyzed by a palladium complex with a PNO ligand to yield 4-allyltoluene (B1199621), a strategy adaptable for the meta isomer rsc.orgresearchgate.net.
Table 2: Comparison of Precursor-Based Routes to this compound
| Reaction Type | Toluene-based Precursor | Allyl Source | Key Catalyst/Reagent | Advantage | Reference |
|---|---|---|---|---|---|
| Grignard Reaction | m-Tolylmagnesium Bromide | Allyl Bromide | Magnesium | High regioselectivity based on precursor. | sciencemadness.org |
| Suzuki-Miyaura Coupling | m-Tolylboronic Acid | Allyl Bromide/Acetate | Palladium catalyst, Base | High regioselectivity, mild conditions, functional group tolerance. | youtube.comrsc.org |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methods ijsr.net. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Heterogeneous Catalysis: The use of solid catalysts, as mentioned in the allylation of toluene with allyl alcohol using an acidic resin, is a key green strategy google.com. Heterogeneous catalysts can be easily separated from the reaction mixture by filtration and potentially recycled, which minimizes waste and simplifies product purification diva-portal.org. Palladium on charcoal (Pd/C) is another heterogeneous catalyst used for Suzuki-Miyaura couplings, offering an alternative to homogeneous systems sumitomo-chem.co.jp.
Alternative Solvents and Conditions: Microwave-assisted synthesis has been explored for the isomerization of allylbenzenes, offering significantly shorter reaction times compared to conventional heating mdma.ch. The development of Suzuki-Miyaura couplings in aqueous media, sometimes using surfactants to facilitate the reaction, represents another significant advance nih.gov. Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal medium for green synthesis.
Electrochemical Methods: Electrochemical synthesis offers a way to drive reactions using electricity, a clean reagent. For example, the hydrogenation of alkenes has been achieved using a nickel foam electrode in an aqueous acidic solution rsc.org. Such methods can avoid the use of high-pressure hydrogen gas and expensive metal catalysts, enhancing the safety and sustainability of the process rsc.org. While not yet specifically reported for this compound synthesis, these green methodologies are applicable to the various steps involved, such as precursor preparation or subsequent modifications.
Reaction Chemistry of M Allyltoluene
Electrophilic Aromatic Substitution Reactions on the Toluene (B28343) Moiety
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, including m-allyltoluene. masterorganicchemistry.compitt.edulibretexts.org In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. libretexts.org The reactivity and orientation of substitution on the this compound ring are governed by the electronic effects of the two substituents: the methyl (-CH3) group and the allyl (-CH2CH=CH2) group.
Both the methyl and allyl groups are considered activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. fiveable.me They are also ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In this compound, the positions ortho and para to the methyl group are 2-, 4-, and 6-. The positions ortho and para to the allyl group are 2-, 4-, and 6-. The overlapping positions (2-, 4-, and 6-) are therefore the most activated sites for electrophilic attack.
Common electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. fiveable.me
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine), often requiring a Lewis acid catalyst. masterorganicchemistry.compitt.edu
Sulfonation: The introduction of a sulfonic acid group (-SO3H), usually with fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: The addition of an alkyl or acyl group, respectively, using a Lewis acid catalyst. masterorganicchemistry.compitt.edu
The specific regioselectivity of these reactions on this compound would be influenced by the combined directing effects of the methyl and allyl groups, as well as steric hindrance.
Reactions Involving the Allyl Moiety
The allyl group of this compound is a site of significant reactivity, participating in a variety of reactions characteristic of carbon-carbon double bonds.
Pericyclic Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.com A key example relevant to allylarenes is the Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement. rsc.orglibretexts.org While the classic Claisen rearrangement involves allyl aryl ethers, analogous all-carbon versions, known as Cope rearrangements, can occur. caltech.edu For this compound itself, a direct intramolecular pericyclic reaction is not typical without prior functionalization.
Radical Addition Reactions
The double bond of the allyl group is susceptible to radical addition reactions. For instance, the addition of hydrogen bromide (HBr) in the presence of peroxides proceeds via a radical mechanism. This anti-Markovnikov addition would result in the bromine atom adding to the terminal carbon of the allyl group. The reaction is initiated by the formation of a bromine radical, which then attacks the double bond to form the more stable secondary radical.
Research has shown that radical processes can be involved in the thermal reactions of related compounds, suggesting that this compound could also participate in such pathways under appropriate conditions. osti.gov
Cycloaddition Chemistry
Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. The allyl group of this compound can act as a dienophile in Diels-Alder reactions, although it is not a highly reactive one. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. ebsco.com
Rearrangement Reactions
The structure of this compound allows for several types of rearrangement reactions, particularly those involving the allyl group.
Sigmatropic Rearrangements
Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent migrates across a pi system to a new position. libretexts.org A notable example is the rsc.orgrsc.org-sigmatropic rearrangement, exemplified by the Cope and Claisen rearrangements. rsc.orglibretexts.orgcaltech.edu
Studies on related allyl aryl systems have demonstrated the occurrence of such rearrangements. For example, the thermal rearrangement of certain allyl-substituted compounds can lead to the formation of isomers through a rsc.orgrsc.org sigmatropic shift. researchgate.net In the context of this compound, this could potentially involve isomerization to other allyltoluene isomers or related structures under thermal or catalytic conditions.
Furthermore, bromine-mediated rearrangement reactions of allylarenes have been studied. These reactions can proceed through a 1,2-shift of the aryl group via a spiro intermediate, leading to rearranged products. acs.orgnih.gov The electronic nature of the substituents on the aromatic ring influences the reaction pathway. acs.orgnih.gov For this compound, the electron-donating methyl group would be expected to promote such rearrangements. acs.orgnih.gov
Dearomative Rearrangements in Halogenation
The halogenation of allyl arenes like this compound can proceed beyond simple addition to the double bond, engaging the aromatic ring in a dearomative rearrangement. In the case of bromination, the reaction outcome is highly dependent on the electronic properties of the substituents on the aryl ring. nih.govacs.org
The established mechanism begins with the electrophilic addition of bromine to the alkene, forming a cyclic bromonium ion intermediate. nih.govacs.org For allyl arenes with electron-donating groups, such as the methyl group in this compound, the electron-rich aryl ring can participate in an intramolecular 1,2-shift. This nucleophilic attack on the bromonium ion leads to a dearomatized spiro[2.5] intermediate. nih.govacs.org Subsequent ring-opening by a bromide anion preferentially attacks the three-membered ring to yield a rearranged 1,3-dibromo product as the major isomer, alongside the typical 2,3-dibromo adduct. nih.govacs.org
Computational studies on substituted allylarenes confirm this trend. The presence of an electron-donating group (EDG) like a methyl or methoxy (B1213986) group stabilizes the formation of the spiro[2.5] intermediate, promoting the rearrangement pathway. nih.govacs.org Conversely, strong electron-withdrawing groups (EWG) on the aryl ring disfavor this rearrangement, leading almost exclusively to the standard 2,3-dibromo addition product. nih.govacs.org
Product Distribution in the Bromination of Substituted Allylarenes
Illustrates the influence of the aryl substituent on the ratio of the normal addition product (a) to the rearranged product (b). Data is based on studies of various allylarenes, with 4-allyltoluene (B1199621) serving as a close analog for this compound. nih.govacs.org
| Substituent (R) on Allylarene | Product 'a' Ratio (%) (2,3-dibromo) | Product 'b' Ratio (%) (1,3-dibromo) |
|---|---|---|
| 4-OMe | 22 | 78 |
| 4-Me (e.g., 4-Allyltoluene) | 31 | 69 |
| H (Allylbenzene) | 49 | 51 |
| 4-F | 63 | 37 |
| 4-CF₃ | >99 | <1 |
| Pentafluoro | >99 | <1 |
Functionalization Reactions
The allyl group in this compound is a prime target for a variety of functionalization reactions, enabling the introduction of new chemical moieties and the construction of more complex molecular architectures.
Hydroformylation introduces a formyl group (–CHO) and a hydrogen atom across the double bond of the allyl group, yielding valuable aldehyde products. A critical aspect of this reaction is regioselectivity—the preferential formation of either the linear aldehyde (formyl group at the terminal carbon) or the branched aldehyde (formyl group at the internal carbon). acs.orgnih.gov
Rhodium-based catalysts are commonly employed for the hydroformylation of allyl arenes. acs.orgjmcs.org.mx The regiochemical outcome is heavily influenced by the ligand coordinated to the rhodium center. Supramolecular strategies, which utilize ligands designed to pre-organize the substrate through non-covalent interactions, have achieved unprecedented control over selectivity. acs.orgnih.govacs.org For instance, ligands with binding pockets can favor the formation of otherwise disfavored branched (β-aldehyde) or linear (γ-aldehyde) products with high chemo- and regioselectivity. acs.orgnih.gov While specific data for this compound is limited, studies on analogous substrates like allylbenzene (B44316) and styrene (B11656) demonstrate that the choice of phosphine (B1218219) or phosphite (B83602) ligands and reaction conditions can tune the linear-to-branched (l/b) ratio significantly. jmcs.org.mx
Regioselectivity in Rhodium-Catalyzed Hydroformylation of Allyl Arenes
Shows the effect of different ligands and catalytic systems on the product distribution in the hydroformylation of representative allyl arenes.
| Substrate | Catalyst System | Key Ligand Feature | Linear/Branched Ratio (l/b) | Reference |
|---|---|---|---|---|
| Allyl Alcohol | Rh(acac)(CO)₂ / 2dppe | Chelating Diphosphine | 30 | jmcs.org.mx |
| Styrene | Rh(acac)(CO)₂ / 2dppe | Chelating Diphosphine | 2.0 | jmcs.org.mx |
| Vinyl Arenes | Rh-complex with DIM-pocket ligand | Supramolecular (Anion Binding) | Reversal to branched product (>99% branched) | acs.orgnih.gov |
Direct functionalization of the allylic C-H bond offers an efficient route to introduce diverse functional groups without pre-activating the substrate. This transformation is often achieved using transition-metal catalysts, particularly those from Group IX (Co, Rh, Ir) and palladium. rsc.org
One powerful strategy involves a one-pot, two-step sequence:
Palladium-catalyzed allylic C-H oxidation : This initial step forms a linear allyl ester (e.g., allyl benzoate) under neutral conditions. nih.gov
Iridium-catalyzed allylic substitution : The intermediate allyl ester is then subjected to substitution with a wide range of nucleophiles (C, N, O, S), affording chiral products with high selectivity. nih.gov
This approach decouples the oxidation and functionalization steps, broadening the scope to include nucleophiles that would be sensitive to direct oxidative conditions. nih.gov Metallaphotoredox catalysis, combining a photocatalyst with a transition metal like chromium or nickel, has also emerged as a mild and effective method for allylic C-H functionalization, enabling reactions such as the allylation of aldehydes. rsc.org
Hydrogenation of this compound can selectively target either the allylic double bond or the aromatic ring, depending on the catalyst employed. This selectivity is crucial for producing either propyltoluene or allylcyclohexane (B1217954) derivatives.
For selective hydrogenation of the aromatic ring, a ruthenium complex, [Ru(η⁶-p-cymene)(η²-TRIPHOS)Cl][PF₆], has been shown to be highly active and selective for hydrogenating the arene ring in preference to the alkene in allylbenzene. nih.gov Similarly, η³-allylcobalt(I) phosphite complexes are capable of homogeneously hydrogenating benzene. acs.org
Conversely, to hydrogenate only the C=C double bond, other methods are required. A photocatalytic system using water as the hydrogen source has been successfully applied to the radical hydrogenation of 4-allyltoluene, yielding propyltoluene. researchhub.comresearchgate.net Additionally, electrochemical hydrogenation using a nickel foam catalyst has proven effective for the reduction of the allylic group in p-allyltoluene. diva-portal.org
Catalytic Systems for Selective Hydrogenation of Allyl Arenes
Overview of different catalysts and their observed selectivity for the hydrogenation of the alkene versus the arene moiety in allyl arenes like this compound.
| Catalyst System | Target Moiety | Product from Allylarene | Reference |
|---|---|---|---|
| [Ru(η⁶-p-cymene)(η²-TRIPHOS)Cl][PF₆] | Arene Ring | Allylcyclohexane | nih.gov |
| η³-C₃H₅Co[P(OCH₃)₃]₃ | Arene Ring | Allylcyclohexane | acs.org |
| Photocatalysis (PC1/P1/HAT1) with H₂O | Alkene Double Bond | Propylarene | researchhub.comresearchgate.net |
| Electrocatalysis (Nickel Foam) | Alkene Double Bond | Propylarene | diva-portal.org |
Sulfonylation of this compound can be achieved through a regiodivergent, transition-metal-free method. rsc.org This process allows for the synthesis of either (E)-allylic sulfones or α-sulfonylmethyl styrenes from the same starting materials by tuning the reaction conditions. The reaction proceeds in two steps: first, bromination of the alkene, followed by reaction with a sodium sulfinate (RSO₂Na) in the presence of a base. rsc.org
The key to controlling the regioselectivity lies in the initial bromination step. The solvent and temperature of this step determine the subsequent reaction pathway. rsc.org
For (E)-allylic sulfones : Performing the bromination in chloroform (B151607) (CHCl₃) at 0 °C leads to the formation of the thermodynamically favored (E)-allylic sulfone. rsc.org
For α-sulfonylmethyl styrenes : Conducting the bromination in dichloromethane (B109758) (CH₂Cl₂) at -78 °C favors the formation of the rearranged α-sulfonylmethyl styrene product via a dearomative rearrangement mechanism similar to that seen in halogenation. rsc.org
This method has been successfully applied to 4-allyltoluene, demonstrating its utility for functionalizing the allylic position with a sulfonyl group with high regiocontrol. rsc.org
Hydrogenation Reactions
Oxidative Transformations
The allylic C-H bonds of this compound are susceptible to oxidative transformations, providing a direct route to oxygenated products. Palladium-catalyzed aerobic allylic acyloxylation is a notable example. This reaction uses a Pd(0) precatalyst, which is oxidized in situ by atmospheric oxygen in the presence of a carboxylic acid to generate the active Pd(II) dicarboxylate species. nih.gov This catalyst then promotes the acyloxylation of the allylic C-H bond. A key advantage of this method is its compatibility with a diverse range of carboxylic acids, not just acetic acid, using a near 1:1 ratio of the alkene and acid. nih.gov
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions typically involve a transition metal catalyst, most commonly palladium, which facilitates the coupling of an organic electrophile with an organometallic nucleophile. While various cross-coupling methodologies exist, the application of this compound in this context has been specifically demonstrated in deprotonative cross-coupling processes.
One of the notable metal-catalyzed cross-coupling reactions involving this compound is its chemo- and regioselective C(sp³)–H arylation through a deprotonative cross-coupling process. nih.gov This method allows for the direct functionalization of the weakly acidic allylic C-H bond. In a departure from the more common Heck reaction pathway, which typically yields γ-arylated products, the use of a strong base in conjunction with a palladium catalyst promotes the α-arylation of allylarenes like this compound. nih.gov
The reaction proceeds by the deprotonation of this compound at the allylic position using a strong base, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), to form an allyllithium intermediate. This intermediate then undergoes transmetallation to a palladium(II) complex, which is generated in situ from a palladium(0) precursor and an aryl bromide. Subsequent reductive elimination from the resulting organopalladium(II) species furnishes the 1,1-diarylprop-2-ene product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. nih.gov
Research has shown that a combination of palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst precursor and tricyclohexylphosphine (B42057) (PCy₃) as the ligand is highly effective for this transformation. This catalytic system demonstrates excellent control over regioselectivity, favoring the formation of the α-arylated product over the γ-arylated isomer with high preference (>95:5). nih.gov The reaction of this compound with various aryl bromides under these conditions provides the corresponding 1-aryl-1-(m-tolyl)prop-2-ene products in good to excellent yields. nih.gov
The scope of this deprotonative cross-coupling has been explored with different aryl bromides, demonstrating its utility in synthesizing a range of 1,1-diarylprop-2-enes from this compound. The reaction tolerates both electron-donating and electron-withdrawing groups on the aryl bromide, although electron-donating groups have shown excellent reactivity. nih.gov
Table 1: Palladium-Catalyzed Deprotonative Cross-Coupling of this compound with Aryl Bromides nih.gov
| Aryl Bromide Partner | Product | Yield (%) |
| 1-Bromo-4-methoxybenzene | 1-(4-Methoxyphenyl)-1-(m-tolyl)prop-2-ene | 91 |
| 1-Bromo-4-(tert-butyl)benzene | 1-(4-(tert-Butyl)phenyl)-1-(m-tolyl)prop-2-ene | 80 |
| 5-Bromo-1-(tert-butoxycarbonyl)indole | 1-(1-(tert-Butoxycarbonyl)indol-5-yl)-1-(m-tolyl)prop-2-ene | 82 |
While the deprotonative C(sp³)-H arylation of this compound is well-documented, its participation in other major classes of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Sonogashira couplings, is not as extensively reported in the scientific literature. However, the structural features of this compound suggest its potential as a substrate in these transformations.
Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organohalide. The synthesis of 4-allyltoluene, a constitutional isomer of this compound, has been achieved through the palladium-catalyzed coupling of allyl bromide with p-tolylboronic acid. rsc.orgresearchgate.net Theoretically, an activated derivative of this compound, such as an m-allylphenyl halide or triflate, could couple with a suitable organoboron reagent. Conversely, the generation of an organoboron derivative from this compound could enable its use as the nucleophilic partner.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. acs.org A traditional Heck reaction with this compound would likely involve the aromatic ring (as an aryl halide) coupling with an alkene, or the allyl group itself participating as the alkene partner. The deprotonative coupling pathway described above is noteworthy specifically because it overrides the expected Heck-type reactivity. nih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.govnih.gov Similar to the Suzuki and Heck reactions, the application of this compound in a Sonogashira coupling would likely require its prior conversion to an aryl halide derivative to couple with a terminal alkyne.
It is important to note that these potential applications are based on the general principles of these well-established reactions, and specific, optimized conditions for this compound in these contexts would require further experimental investigation. The documented success of the deprotonative cross-coupling, however, highlights the utility of this compound as a substrate for advanced C-C bond-forming reactions. nih.gov
Catalytic Applications and Mechanistic Studies Involving M Allyltoluene
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high selectivity and mild reaction conditions. M-allyltoluene has been employed as a substrate in several transition metal-catalyzed reactions, leading to the formation of valuable organic molecules.
The allylic position of this compound is a key site for functionalization through transition metal catalysis. The activation of the allylic C-H bond allows for the introduction of various functional groups.
Recent studies have demonstrated the regioselective CpIr(III)-catalyzed allylic C-H sulfamidation of allylbenzene (B44316) derivatives, including by extension, this compound. nsf.gov This reaction utilizes azides as the nitrogen source and proceeds through a putative CpIr(III)-π-allyl intermediate, showing exclusive regioselectivity for the branched position of the π-allyl. nsf.gov The reaction is tolerant of a range of functional groups on the aromatic ring. nsf.gov
In a different approach, chromium complexes have been used as catalysts for the allylic C(sp³)–H addition to aldehydes under visible-light-induced ligand-to-metal charge transfer (LMCT). sciengine.com This method allows for the formation of homoallylic alcohols with high regio- and diastereoselectivity. sciengine.com The proposed mechanism involves the generation of bromine radicals through the homolysis of the Cr-Br bond. sciengine.com
Palladium catalysis has also been instrumental in the functionalization of allylic compounds. For instance, palladium complexes with tridentate PNO ligands have been shown to catalyze the coupling of allyl bromide with p-tolylboronic acid to produce 4-allyltoluene (B1199621), a constitutional isomer of this compound. researchgate.net This highlights the potential for similar catalytic systems to be applied to this compound for the synthesis of more complex molecules. Mechanistic investigations into palladium-catalyzed allylic C-H activation have revealed that the C-H activation step is often irreversible and can be the rate-determining step of the catalytic cycle. scispace.com
A summary of representative transition metal-catalyzed allylic functionalizations is presented in the table below.
| Catalyst System | Substrate(s) | Product Type | Key Features |
| [Cp*IrCl₂]₂ / AgNTf₂ / CsOAc | Allylbenzene derivatives | Branched Allylic Sulfonamides | High regioselectivity for the branched position. nsf.gov |
| CrBr₃·6H₂O / Visible Light | Allylbenzene, Benzaldehyde | Branched Homoallylic Alcohols | High regio- and diastereoselectivity via LMCT. sciengine.com |
| [PdCl(P-N-O)] / K₂CO₃ | Allyl bromide, p-tolylboronic acid | 4-Allyltoluene | Suzuki-Miyaura type cross-coupling. researchgate.net |
The development of asymmetric transformations involving this compound is an area of growing interest, aiming to produce enantiomerically enriched products. While specific examples focusing solely on this compound are not extensively documented, the principles of chiral catalysis can be readily applied.
Chiral phase-transfer catalysts, for instance, are known to be effective in a variety of asymmetric transformations such as epoxidation, alkylation, and cyclopropanation. illinois.edu The application of such catalysts to the double bond of this compound could, in principle, lead to the formation of chiral epoxides or cyclopropanes.
Furthermore, new classes of chiral ligands, such as those derived from 2-amino-2'-diphenylphosphino-1,1'-binaphthyl (MAP), have been successfully employed in asymmetric palladium(0)-catalyzed allylic substitution reactions. acs.org These ligands could potentially be used to control the stereochemistry of nucleophilic attack on a π-allyl palladium intermediate derived from this compound.
The field of asymmetric transition metal-catalyzed allylic alkylations is well-established and offers a powerful tool for the construction of chiral molecules. rsc.org The use of chiral ligands in conjunction with transition metals like palladium or iridium can induce high levels of enantioselectivity in the functionalization of allylic substrates.
Transition Metal Catalysis for Allylic Functionalization
Heterogeneous Catalysis
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers advantages in terms of catalyst separation and reusability. This compound can participate in reactions facilitated by supported catalysts and photocatalysts.
Supported catalysts play a crucial role in various organic transformations. For instance, a selenium-mediated intramolecular Friedel-Crafts alkylation of substituted N-allyl-toluene-4-sulfonanilides has been developed using a polymer-supported organoselenium reagent. clockss.org This method allows for a highly regioselective cyclization to form tetrahydroquinolines. clockss.org While this example involves a derivative of this compound, it demonstrates the potential of using supported reagents for the synthesis of complex heterocyclic structures from allyltoluene precursors.
The immobilization of homogeneous catalysts onto solid supports is another promising strategy. For example, a cellulose-based heterogeneous Ru/BINAP catalyst has been developed for the asymmetric hydrogenation of alkenes, showcasing the potential for sustainable catalytic processes. diva-portal.org Such supported chiral catalysts could be applied to the asymmetric hydrogenation of the double bond in this compound.
Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. A notable application involving an isomer of this compound is the photocatalytic phosphine-mediated water activation for radical hydrogenation. researchhub.comresearchgate.netnih.gov In this process, 4-allyltoluene was used as a model substrate to demonstrate the feasibility of radical alkene transfer hydrogenation. researchhub.com The reaction utilizes a photocatalyst, a phosphine (B1218219) mediator, and a thiol co-catalyst to achieve the hydrogenation of the alkene with water as the hydrogen source. researchhub.comnih.gov This metal-free process proceeds under mild conditions and generates a PR₃–H₂O radical cation intermediate. nih.gov
The key aspects of this photocatalytic hydrogenation are summarized below:
| Component | Role | Example |
| Photocatalyst | Light absorption and energy transfer | PC1 (an organic dye) researchhub.com |
| Mediator | Water activation | tris(4-methoxyphenyl)phosphine P1 researchhub.com |
| Co-catalyst (HAT) | Hydrogen atom transfer | 2,4,6-triisopropylbenzenethiol (HAT1) researchhub.com |
| Substrate | Alkene to be hydrogenated | 4-Allyltoluene researchhub.com |
| Product | Hydrogenated alkane | Propyltoluene researchhub.com |
Supported Catalysts in Synthesis
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanisms of catalytic cycles is crucial for optimizing reaction conditions and developing new catalysts. Mechanistic studies involving allyltoluene derivatives have provided valuable insights into various catalytic transformations.
In the context of palladium-catalyzed allylic C-H activation, kinetic isotope effect (KIE) studies have been conducted to determine the rate-determining step of the catalytic cycle. scispace.com For the allylic C-H alkylation of allylbenzene, a KIE of 5.5 was observed, indicating that the C-H bond is broken in the selectivity-determining step. scispace.com Deuterium (B1214612) scrambling experiments using 4-allyltoluene showed that the C-H activation step is irreversible under the employed reaction conditions. scispace.com
For the Cr-catalyzed allylic C(sp³)–H addition to aldehydes, mechanistic studies including radical trapping and KIE analysis suggest the intermediacy of bromine radicals formed through the homolysis of the Cr-Br bond. sciengine.com
In the photocatalytic phosphine-mediated water activation for radical hydrogenation, experimental mechanistic studies and density functional theory (DFT) calculations support the hydrogen atom transfer from the PR₃–OH intermediate as a key step in the radical hydrogenation process. nih.gov The thermodynamic driving force for this reaction is the formation of a strong P=O bond in the phosphine oxide byproduct. nih.gov
Reaction Pathway Elucidation
Elucidating the precise sequence of elementary steps, or the reaction pathway, is crucial for understanding and optimizing catalytic processes involving this compound. Researchers employ a combination of kinetic studies, isotope labeling, and analysis of intermediates and byproducts to map these complex transformations.
Key catalytic reactions involving this compound and its isomers include isomerization, hydroformylation, and C–H functionalization.
Isomerization: Ruthenium and osmium compounds have been identified as effective catalysts for the isomerization of aromatic alkenyl compounds, including allyltoluenes. google.comgoogleapis.com This process typically involves the migration of the double bond to a position closer to the aromatic ring, forming the more thermodynamically stable propenyl isomer. The reaction is generally conducted at temperatures ranging from 40° to 200° C. google.com
Hydroformylation: The hydroformylation of allyltoluenes, an important industrial process for aldehyde synthesis, has been studied using rhodium-based catalysts. libretexts.orgrsc.org A key aspect of this pathway is controlling the regioselectivity to favor either the linear or branched aldehyde product. Studies using an encapsulated rhodium catalyst (CAT1) versus a non-encapsulated reference catalyst (CAT2) have demonstrated that the catalyst architecture significantly influences the reaction pathway, leading to different linear-to-branched (l/b) product ratios. rsc.org For this compound, the encapsulated catalyst dramatically shifted the selectivity towards the branched aldehyde compared to the standard catalyst. rsc.org
C–H Functionalization: Palladium-catalyzed allylic C–H activation is a prominent pathway for functionalizing this compound. Mechanistic investigations, often using related allylarenes like 4-allyltoluene, reveal critical details of the catalytic cycle. scispace.com Isotope labeling studies, for instance, have been used to determine if the C–H activation step is reversible. In palladium-catalyzed allylic C–H amination and acetoxylation reactions using deuterated substrates, no deuterium scrambling was observed, indicating that the C–H activation step is irreversible under the studied conditions. scispace.com Another pathway is the deprotonative cross-coupling process (DCCP), where a strong base like LiN(SiMe₃)₂ is used to deprotonate the allyl group, followed by a palladium-catalyzed coupling with an aryl bromide. nih.gov This method has been successfully applied to 3-allyl toluene (B28343) (this compound), achieving high yields for the α-arylated product. nih.gov
Photocatalysis: A distinct pathway for the hydrogenation of allyltoluenes has been developed using photocatalysis. nih.govresearchhub.com In one study, 4-allyltoluene was used as a model substrate where a phosphine mediator, a photocatalyst, and a hydrogen atom transfer (HAT) catalyst enabled hydrogenation using water as the hydrogen source under blue LED irradiation. nih.govresearchhub.com The proposed mechanism involves the generation of a PR₃–OH radical intermediate that acts as a hydrogen atom donor. researchhub.com
Transition State Analysis
The transition state is the highest energy point along a reaction coordinate, and its structure and stability dictate the reaction rate. Understanding the transition state is synonymous with understanding catalysis itself, as catalysts function by lowering the free energy of this state. nih.gov Experimental techniques like kinetic isotope effect (KIE) studies and Hammett plots provide indirect information about the transition state's nature.
Kinetic Isotope Effect (KIE): The KIE is a powerful tool for probing bond-breaking and bond-forming events in the rate-determining step of a reaction. In studies of palladium-catalyzed allylic C–H activation, a significant KIE was observed when a deuterated allylbenzene substrate was used. scispace.com This finding supports a mechanism where the C–H bond is cleaved in the rate-determining step, suggesting that the transition state involves the abstraction of a proton from the allylic carbon. scispace.com The magnitude of the KIE can further differentiate between possible transition state geometries and the extent of bond breaking. scispace.comcaltech.edu
Hammett Studies: By analyzing the reaction rates of a series of para-substituted allylbenzenes, Hammett plots can be constructed to reveal information about charge development in the transition state. scispace.com The slope of the Hammett plot (the reaction constant, ρ) indicates the sensitivity of the reaction rate to the electronic effects of the substituents. A negative ρ value, as observed in some allylic C–H activation studies, implies the buildup of positive charge at the benzylic position in the transition state. scispace.com This is consistent with an electrophilic-type palladation mechanism. Conversely, the effect of substituents on benzyl (B1604629) radicals is used as evidence for charge separation in the transition state of certain radical reactions. dss.go.th
Catalyst-Substrate Interactions: In encapsulated catalysis, such as the hydroformylation of this compound, the transition state is heavily influenced by the steric environment of the catalyst's cavity. rsc.org The catalyst forces the substrate into a specific orientation, thereby stabilizing one transition state over another and controlling regioselectivity. For this compound, the encapsulation effect of catalyst CAT1 was found to favor the transition state leading to the branched aldehyde. rsc.org
The table below summarizes the effect of different catalysts on the regioselectivity of the hydroformylation of various allyltoluene isomers, providing insight into how catalyst structure influences the transition state leading to linear versus branched products.
| Substrate | Catalyst | Linear:Branched (l/b) Ratio | Reference |
|---|---|---|---|
| p-Allyltoluene | CAT1 | 0.62 | rsc.org |
| p-Allyltoluene | CAT2 | 5.4 | rsc.org |
| This compound | CAT1 | 0.49 | rsc.org |
| This compound | CAT2 | 5.6 | rsc.org |
| o-Allyltoluene | CAT1 | 2.11 | rsc.org |
| o-Allyltoluene | CAT2 | 5.8 | rsc.org |
Computational Chemistry in Catalysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying catalytic reactions involving this compound and related molecules. diva-portal.org It allows for the detailed examination of reaction mechanisms, intermediates, and transition states at an atomic level, complementing experimental findings. nih.govresearchgate.net
Modeling Reaction Intermediates: DFT calculations are used to determine the optimized geometries and relative stabilities of intermediates in a catalytic cycle. For instance, in the bromination of allylarenes—a reaction that shares mechanistic features with some catalytic additions—computational studies have shown that electron-donating groups on the aryl ring (like the methyl group in allyltoluene) promote the formation of a stable spiro[2.5] intermediate. nih.govresearchgate.netacs.org This intermediate is formed via a 1,2-shift of the aryl ring. In contrast, electron-withdrawing groups favor a more classical bromonium intermediate. nih.govresearchgate.net The calculated bond distance between the aromatic C1 carbon and the allylic C3 carbon is a key parameter used to distinguish between these intermediates. nih.gov
Calculating Energy Profiles: A primary application of computational chemistry is the calculation of the potential energy surface for a reaction. This provides the activation energies for each elementary step and the energies of all intermediates, allowing for the identification of the rate-determining step. libretexts.org In the photocatalytic hydrogenation of 4-allyltoluene, DFT calculations were used to determine the O–H bond dissociation energies (BDEs) in various phosphine-water radical intermediates and the activation energy for the hydrogen atom transfer (HAT) step, supporting the proposed mechanism. nih.gov Similarly, in palladium-catalyzed C–H activation, DFT calculations have helped to elucidate the role of acetate (B1210297) in the C-H cleavage step, modeling different potential transition states to see which best matches experimental KIE data. scispace.com
Rationalizing Selectivity: Computational models can explain the origins of chemo-, regio-, and stereoselectivity in catalysis. By comparing the activation barriers of competing pathways, chemists can predict the major product. In the hydroformylation of allyltoluenes, DFT could be used to model the transition states leading to both the linear and branched aldehydes within the catalyst cavity, thereby explaining the experimentally observed regioselectivity and the "encapsulation effect". rsc.org
The following table presents data from a computational study on the bromination of substituted allylbenzenes, illustrating how DFT can quantify structural features of reaction intermediates that dictate the reaction pathway.
| Substituent (R) on Allylbenzene | Intermediate Type | Calculated C1-C3 Distance (Å) | Reference |
|---|---|---|---|
| -OMe (strong EDG) | Spiro[2.5] | 1.602 | nih.gov |
| -Me (EDG) | Spiro[2.5] | 1.758 | nih.gov |
| -H | Spiro[2.5] | 1.921 | nih.gov |
| -F (weak EWG) | Spiro[2.5] | 1.940 | nih.gov |
| -CF₃ (strong EWG) | Bromonium | 3.064 | nih.gov |
Polymerization Chemistry of M Allyltoluene
Homopolymerization Mechanisms and Kinetics
The homopolymerization of allyl monomers, including allyltoluene, is notably challenging. The primary difficulty arises from a process known as degradative chain transfer. In a typical radical polymerization, an initiating radical adds to the monomer's double bond to start a growing polymer chain. However, the allylic hydrogens (on the carbon adjacent to the double bond) are particularly susceptible to abstraction by the propagating radical. This abstraction terminates the growing chain and creates a new, highly stabilized allyl radical.
This new allyl radical is resonance-stabilized and generally has low reactivity, making it inefficient at initiating a new polymer chain. kyoto-u.ac.jp This process effectively retards the polymerization and results in the formation of oligomers or low molecular weight polymers. kyoto-u.ac.jpcymitquimica.com The kinetics of such polymerizations are characterized by a linear relationship between the amount of monomer consumed and the amount of initiator decomposed, which is a hallmark of degradative chain transfer. kyoto-u.ac.jp
A proposed kinetic scheme for the polymerization of allyl compounds involves the following key steps:
Initiation: Formation of primary radicals from an initiator (e.g., benzoyl peroxide).
Propagation: Addition of the monomer to the growing radical chain.
Degradative Chain Transfer: Abstraction of an allylic hydrogen from a monomer molecule by the propagating radical, terminating the chain and forming a stable, non-propagating allyl radical. kyoto-u.ac.jp
Effective Chain Transfer: A less common event where the new radical can reinitiate polymerization. kyoto-u.ac.jp
Due to these challenges, specific kinetic data and detailed mechanistic studies on the homopolymerization of m-allyltoluene are not widely available in the reviewed literature. Research has predominantly focused on its more synthetically useful role as a comonomer.
Copolymerization with Olefins and Other Monomers
The incorporation of this compound as a comonomer, particularly with simple olefins like ethylene (B1197577) and propylene (B89431), is the most explored area of its polymerization chemistry. This approach creates functional polyolefins with pendant toluene (B28343) groups that can be modified later. While much of the detailed research has been conducted on the isomer p-allyltoluene, the findings provide a strong model for the reactivity of this compound.
Metallocene catalysts, particularly zirconocenes activated by methylaluminoxane (B55162) (MAO), are highly effective for the copolymerization of ethylene and α-olefins with functional monomers like allyltoluene. researchgate.net These single-site catalysts offer excellent control over the polymer's microstructure. researchgate.net
Research on the copolymerization of ethylene with p-allyltoluene using the rac-ethylenebis(indenyl)zirconium dichloride/MAO catalyst system has demonstrated the successful incorporation of the comonomer. researchgate.netgfzxb.org Similarly, the Et(Ind)2ZrCl2/MAO system has been used to prepare ethylene/p-allyltoluene copolymers. researchgate.netresearchgate.netresearchgate.net The presence of the allyltoluene comonomer can influence the catalyst's activity and the resulting polymer's properties. For instance, in the copolymerization of ethylene with ω-p-methylphenyl-α-olefins, catalyst activity was observed to first increase and then decrease with higher comonomer concentrations in the feed. researchgate.netresearchgate.net
Copolymerization of propylene with p-allyltoluene has also been achieved using various metallocene catalysts. acs.orgacs.org The choice of catalyst structure is crucial as it influences stereoselectivity, molecular weight, and comonomer incorporation. acs.org
Table 1: Metallocene-Catalyzed Copolymerization of Ethylene with p-Allyltoluene (p-AT) This table summarizes findings for the p-isomer, which serves as a model for this compound.
| Catalyst System | Comonomer | Key Findings | Reference(s) |
|---|---|---|---|
Et(Ind)2ZrCl2/MAO |
Ethylene/p-AT | Synthesized reactive copolymers suitable for post-polymerization functionalization. | researchgate.netresearchgate.netresearchgate.net |
rac-ethylenebis(indenyl)zirconium dichloride/MAO |
Ethylene/p-AT | Produced random copolymers with p-AT content up to 2.45 mol%. | gfzxb.org |
Et(Ind)2ZrCl2/MAO |
Ethylene/ω-p-methylphenyl-α-olefins | Catalyst activity and comonomer incorporation varied with the length of the spacer between the phenyl ring and the double bond. | researchgate.netresearchgate.net |
| Various Metallocenes | Propylene/p-AT | Demonstrated successful copolymerization, with catalyst structure affecting polymer properties. | acs.orgacs.org |
Traditional heterogeneous Ziegler-Natta (Z-N) catalysts, typically based on titanium chlorides supported on magnesium chloride (MgCl₂), are the workhorses of the polyolefin industry. mdpi.comnih.gov While often sensitive to polar functional groups, they have been successfully used to copolymerize olefins with certain functional monomers. researchgate.netnih.gov
The copolymerization of propylene with p-allyltoluene using a Ziegler-Natta catalyst has been reported to produce polypropylene (B1209903) backbones with pendant toluene groups. researchgate.netscispace.com These reactive sites are then available for subsequent grafting reactions. researchgate.netscispace.com The direct copolymerization of olefins with functional monomers using Z-N catalysts is a significant challenge because the polar groups can poison the catalyst's active sites. researchgate.net However, using a reactive comonomer like allyltoluene, where the functional part is sterically shielded from the vinyl group, allows for successful incorporation. While traditional Z-N catalysts are less efficient than metallocenes for copolymerizing with bulky or functional monomers like styrenes, they remain a viable option. gfzxb.org
Metallocene-Catalyzed Copolymerization
Polymer Properties and Microstructure Control
The incorporation of this compound into a polyolefin chain significantly alters the polymer's properties and microstructure. The pendant toluene groups disrupt the regularity of the polyethylene (B3416737) or polypropylene backbone, which affects crystallinity and thermal properties.
Characterization using techniques such as Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for understanding these changes. researchgate.net
Molecular Weight and Distribution : Metallocene catalysts typically produce copolymers with a narrow molecular weight distribution (polydispersity index, PDI < 2.0), indicative of their single-site nature. researchgate.net
Crystallinity and Thermal Properties : DSC analysis of ethylene/p-allyltoluene copolymers shows that as the comonomer content increases, both the melting temperature (Tm) and the crystallinity of the polymer decrease. researchgate.net This is expected, as the bulky side groups hinder the packing of polymer chains into a crystalline lattice.
Microstructure : ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the incorporation of the allyltoluene monomer and to quantify its content in the copolymer. researchgate.netresearchgate.net For copolymers of propylene, the catalyst choice can control the stereoregularity (tacticity) of the main chain, leading to isotactic or syndiotactic materials. acs.orgresearchgate.net The synthesis of well-defined graft copolymers via the macromonomer technique allows for precise control over the number and length of side chains, enabling fine-tuning of the final polymer architecture. researchgate.net
Table 2: Properties of Ethylene/p-Allyltoluene (PE-co-p-AT) Copolymers Data derived from studies on the p-isomer as a proxy.
| Property | Observation | Impact | Reference(s) |
|---|---|---|---|
| Comonomer Content | Controlled by the comonomer concentration in the feed. | Allows for tuning the density of functional groups along the polymer chain. | researchgate.netresearchgate.net |
| Melting Temperature (Tm) | Decreases with increasing p-allyltoluene content. | The material becomes less crystalline and has a lower service temperature. | researchgate.net |
| Crystallinity | Decreases with increasing p-allyltoluene content. | Affects mechanical properties such as stiffness and hardness. | researchgate.netcore.ac.uk |
| Molecular Weight (Mw) | Can be controlled by catalyst choice and reaction conditions. | Influences mechanical strength and processability. | researchgate.net |
| Polydispersity Index (PDI) | Typically narrow ( < 2.0) with metallocene catalysts. | Indicates a uniform polymer product, a key advantage of single-site catalysts. | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Techniques for M Allyltoluene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like m-allyltoluene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy for this compound reveals a distinct set of signals corresponding to the different types of protons in the molecule. The spectrum is characterized by signals from the aromatic ring protons, the protons of the allyl group's vinyl and methylene (B1212753) functions, and the protons of the methyl group.
The aromatic region typically displays complex multiplets between δ 7.0 and 7.3 ppm for the four protons on the meta-substituted ring. The protons of the allyl group show characteristic signals: a multiplet for the internal methine proton (-CH=) around δ 5.9-6.1 ppm, two multiplets for the terminal vinyl protons (=CH₂) between δ 5.0 and 5.2 ppm, and a doublet for the benzylic methylene protons (-CH₂-) around δ 3.3-3.4 ppm. The methyl group attached to the aromatic ring appears as a sharp singlet at approximately δ 2.35 ppm. semanticscholar.org
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Type | Number of Protons | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Ar-H) | 4 | 7.0 - 7.3 | Multiplet (m) |
| Vinylic (-CH=) | 1 | 5.9 - 6.1 | Multiplet (m) |
| Vinylic (=CH₂) | 2 | 5.0 - 5.2 | Multiplet (m) |
| Allylic/Benzylic (-CH₂-) | 2 | 3.3 - 3.4 | Doublet (d) |
| Methyl (Ar-CH₃) | 3 | ~2.35 | Singlet (s) |
Note: Data are predictive and based on typical values for similar structural motifs.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton. thieme-connect.de In a proton-decoupled ¹³C NMR spectrum of this compound, ten distinct signals are expected, one for each unique carbon atom.
The aromatic carbons exhibit signals in the range of δ 125-140 ppm. The two quaternary carbons (one bearing the methyl group and one bearing the allyl group) can be distinguished from the four CH carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbons of the allyl group appear at characteristic shifts: the internal CH carbon at ~δ 137 ppm, the terminal CH₂ carbon at ~δ 115 ppm, and the allylic CH₂ carbon at ~δ 40 ppm. The methyl carbon signal is found upfield, typically around δ 21 ppm. semanticscholar.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Aromatic C (quaternary, C-CH₃) | ~138 |
| Aromatic C (quaternary, C-allyl) | ~140 |
| Aromatic CH | 126 - 130 |
| Vinylic (-CH=) | ~137 |
| Vinylic (=CH₂) | ~115 |
| Allylic/Benzylic (-CH₂-) | ~40 |
| Methyl (Ar-CH₃) | ~21 |
Note: Data are predictive and based on typical values for similar structural motifs. Specific values can be found in chemical databases. nih.gov
Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the this compound structure. huji.ac.il
COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) couplings. huji.ac.il For this compound, COSY spectra would show correlations between the allylic -CH₂- protons and the vinylic -CH= proton. It would also show correlations among the protons within the aromatic ring, helping to decipher the complex splitting patterns of the meta-substitution.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. huji.ac.il This allows for the straightforward assignment of which proton signal corresponds to which carbon signal, for instance, linking the methyl proton singlet to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular framework. researchgate.net Key HMBC correlations for this compound would include signals from the benzylic (-CH₂-) protons to the aromatic quaternary carbon and adjacent aromatic CH carbons. Correlations from the methyl protons to the adjacent quaternary carbon and the two ortho CH carbons on the ring would also be observed, confirming the placement of the substituents.
¹³C NMR Spectroscopy for Carbon Framework Analysis
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture. ajol.info
The electron ionization (EI) mass spectrum of this compound (C₁₀H₁₂) shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 132, confirming its molecular weight. nih.govnih.gov The fragmentation pattern is characteristic of an alkyl-substituted benzene (B151609). A prominent peak is observed at m/z 117, corresponding to the loss of a methyl radical ([M-15]⁺). This fragment can rearrange to form a highly stable tropylium (B1234903) or substituted tropylium cation, a common feature in the mass spectra of toluene (B28343) derivatives. Another significant fragment appears at m/z 91, the classic tropylium cation, resulting from the cleavage of the entire allyl group.
GC-MS analysis is essential for separating this compound from its isomers (o-allyltoluene and p-allyltoluene) and other related compounds. epa.govepa.gov The retention time in the gas chromatogram is a key identifier. The Kovats Retention Index, a standardized measure, for this compound has been reported, with values around 1023-1043 on a standard non-polar column. nih.gov
Table 3: Key Mass Fragments for this compound (EI-MS)
| m/z | Proposed Fragment Identity |
| 132 | Molecular Ion [M]⁺ |
| 117 | [M - CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Source: Data derived from NIST Mass Spectrometry Data Center. nih.govnih.gov
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. acs.org The IR spectrum of this compound provides a fingerprint that confirms the presence of its key functional groups.
Key features in the spectrum include:
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and allyl methylene groups are seen just below 3000 cm⁻¹. Vinylic C-H stretches from the =CH and =CH₂ groups are typically observed between 3050 and 3100 cm⁻¹.
C=C Stretching: The stretching vibration of the allyl group's C=C double bond gives a characteristic absorption band around 1640 cm⁻¹. Aromatic C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.
C-H Bending: Strong absorption bands in the 690-900 cm⁻¹ region are due to out-of-plane C-H bending. The specific pattern in this region can help confirm the 1,3- (meta) substitution pattern on the benzene ring. The allyl group also contributes characteristic bending vibrations, such as the wagging of the terminal =CH₂ group around 910-990 cm⁻¹. mdpi.com
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic & Vinylic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Alkene C=C Stretch | ~1640 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Alkene C-H Out-of-Plane Bend | 910 - 990 |
| Aromatic C-H Out-of-Plane Bend | 690 - 900 (pattern indicates meta-substitution) |
Note: Data are predictive and based on typical values for the constituent functional groups. nih.govmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from π to π* orbitals in conjugated systems. daryatamin.com For this compound, the chromophore is the substituted benzene ring.
The spectrum is expected to show two main absorption bands characteristic of benzene derivatives:
An intense band (the E2-band) below 220 nm, resulting from a π → π* transition of the benzene ring.
A weaker, structured band (the B-band) around 250-280 nm, which is a symmetry-forbidden transition in unsubstituted benzene but becomes allowed due to the substitution.
The presence of the methyl and allyl groups, which are weak auxochromes, typically causes a small red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene. While UV-Vis spectroscopy is less powerful for detailed structural elucidation than NMR or MS, it is a useful quantitative analysis technique based on the Beer-Lambert law. nih.gov
Advanced Chromatographic Separations (e.g., HPLC, GPC)
Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are powerful tools for the separation, quantification, and characterization of this compound. These methods are essential for quality control, reaction monitoring, and purification processes, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique used to separate, identify, and quantify components in a mixture. mdpi.com For this compound, which is a non-polar aromatic hydrocarbon, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of separation. In RP-HPLC, the stationary phase is non-polar (e.g., C18- or C8-bonded silica), and the mobile phase is polar.
Research Findings:
Detailed HPLC methods specifically for this compound are not extensively documented in publicly available literature, but the separation of its positional isomers (o-, m-, p-allyltoluene) and other substituted toluenes is well-established. These methods provide a strong basis for developing a robust analytical procedure for this compound.
The separation of positional isomers like ortho-, meta-, and para-substituted toluenes is a classic chromatographic challenge. mtc-usa.com The subtle differences in their hydrophobicity and interaction with the stationary phase allow for their resolution. For instance, studies on the separation of xylene, chlorotoluene, and toluidine isomers have demonstrated successful resolution using C18 columns with an acetonitrile (B52724)/water or methanol (B129727)/water mobile phase. rsc.orgsielc.com The elution order is influenced by the dipole moment and the steric configuration of the isomers.
In a typical RP-HPLC setup for aromatic hydrocarbons, a mixture of water and an organic modifier like acetonitrile or methanol is used as the mobile phase. scribd.com An experimental investigation into the separation of a mixture containing toluene, benzene, and other aromatics found that a mobile phase composition of 70% methanol in water provided an optimal balance between peak resolution and analysis time on a C18 column. scribd.com For achieving very high-efficiency separations, particularly for isotopologues such as deuterated toluene, recycle chromatography with a C18 silica (B1680970) column and a ternary mobile phase of methanol–acetonitrile–water has been employed, demonstrating the capability to resolve compounds with minute structural differences. chromatographyonline.com
A UV detector is typically used for the analysis of this compound, as the benzene ring acts as a chromophore, absorbing UV light effectively at wavelengths around 210 nm to 254 nm. scribd.comsielc.com
Data Table: Illustrative HPLC Method for Allyltoluene Isomer Separation
The following table outlines a typical set of starting conditions for the analytical separation of allyltoluene isomers, based on established methods for similar aromatic compounds. rsc.orgscribd.comsielc.com
| Parameter | Condition | Rationale |
| Column | C18 (Octadecylsilyl) silica gel, 4.6 x 150 mm, 5 µm | Provides a non-polar stationary phase for effective interaction with aromatic hydrocarbons. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A common reversed-phase eluent; the ratio can be optimized for resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Temperature | 25 °C (Ambient) | Provides stable and reproducible retention times. |
| Detection | UV at 210 nm | High sensitivity for the aromatic ring of this compound. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. creative-biostructure.comresearchgate.net This technique is particularly useful for analyzing polymers but can also be applied to small molecules like this compound, primarily to separate them from larger molecules such as oligomers, polymers, or reaction byproducts. cnrs.frgoogle.com
Research Findings:
In the context of this compound, GPC is not typically used for isomer separation but rather for assessing its purity by separating it from high-molecular-weight species. The principle relies on a column packed with a porous gel. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. creative-biostructure.com Smaller molecules, like this compound, can penetrate the pores, leading to a longer retention time.
For small organic molecules, GPC columns with small pore sizes (e.g., 50 Å to 100 Å) are used. researchgate.net The mobile phase must be a good solvent for the analyte; for this compound, organic solvents such as toluene or tetrahydrofuran (B95107) (THF) are suitable. chromatographyonline.comsielc.comresearchgate.net Detection is commonly performed using a refractive index (RI) detector, which is sensitive to changes in the bulk properties of the eluent, or a UV detector if the analyte has a chromophore.
While specific GPC studies on this compound are scarce, the technique is widely applied in polymer chemistry where toluene derivatives might be present as monomers, additives, or low-molecular-weight fractions. For example, GPC is used to determine the molecular weight distribution of polymers synthesized in toluene or to analyze resins where toluene-based structures are incorporated. cnrs.frresearchgate.net
Data Table: Conceptual GPC Application for this compound Analysis
This table describes a conceptual GPC method for separating this compound from a hypothetical mixture containing polymeric impurities.
| Parameter | Condition | Rationale |
| Column | Polystyrene-divinylbenzene (PS-DVB) GPC Column, 100 Å pore size | Small pore size is suitable for resolving small molecules from larger ones. |
| Mobile Phase | Tetrahydrofuran (THF) | A common solvent for GPC that readily dissolves this compound and many polymers. |
| Flow Rate | 1.0 mL/min | Standard flow rate for GPC applications. |
| Temperature | 35 °C | Elevated temperature can improve solubility and reduce solvent viscosity. |
| Detection | Refractive Index (RI) or UV at 254 nm | RI is a universal detector for GPC; UV provides specificity for the aromatic analyte. |
| Sample Profile | This compound contaminated with high MW polymer | A typical scenario where GPC would be the method of choice for purification analysis. |
Theoretical and Computational Chemistry Studies on M Allyltoluene
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure, geometry, and energy of molecules. These calculations are fundamental to understanding the intrinsic properties of m-allyltoluene and its behavior in chemical reactions.
Density Functional Theory (DFT) has become a principal method for studying the electronic structure and reactivity of organic molecules. daryatamin.com It is used to analyze reaction mechanisms, such as the addition of bromine to the allylic double bond in allylaryl derivatives, including this compound. acs.orgnih.gov
One study investigated the bromination of various allylaryl derivatives, proposing a mechanism where an initial bromonium intermediate can rearrange to a more stable spiro[2.5] intermediate, especially when the aryl ring is electron-rich. acs.orgnih.gov The methyl group in this compound acts as an electron-donating group (EDG), influencing this process. researchgate.net DFT simulations (using the M06-2X/6-31++G(d,p) theory and basis set) revealed that electron-rich allylaryls, like the methyl-substituted derivative, promote a 1,2-shift of the aryl ring, leading to the formation of the spiro[2.5] intermediate. acs.orgresearchgate.net In contrast, derivatives with electron-withdrawing groups (EWGs) tend to favor the formation of a standard bromonium intermediate. acs.orgnih.gov
The geometric parameters of the intermediates are crucial indicators of the reaction pathway. For instance, the distance between the C1 carbon of the aryl ring and the C3 carbon of the allyl group (C1···C3) indicates the extent of spiro-intermediate formation. acs.orgresearchgate.net A shorter distance implies a stronger interaction and greater likelihood of forming the spiro[2.5] intermediate. acs.org
Table 1: Influence of Aryl Substituent on C1···C3 Interaction Distance in Cationic Intermediates
| Substituent (R) | C1···C3 Distance (Å) | Intermediate Type Favored |
|---|---|---|
| -OMe | 1.602 | spiro[2.5] Intermediate |
| -Me | 1.831 | spiro[2.5] Intermediate |
| -H | 1.936 | spiro[2.5] Intermediate |
| -F | 1.905 | spiro[2.5] Intermediate |
| -CF₃ | 2.298 | Bromonium Intermediate |
| pentafluoro | 2.384 | Bromonium Intermediate |
Data sourced from DFT simulations at the M06-2X/6-31++G(d,p) level of theory. acs.org
Thermochemical analysis from these calculations further supports the proposed mechanism. The difference in the free energy change (ΔΔG) for the formation of the cationic intermediate, relative to the unsubstituted allylbenzene (B44316), correlates with the electronic nature of the substituent. researchgate.net Electron-donating groups lead to a more favorable (more negative) ΔΔG, stabilizing the spiro[2.5] intermediate. acs.orgresearchgate.net
Table 2: Calculated Free Energy Changes for Carbocation Intermediate Formation
| Substituent (R) | ΔG (kcal/mol) | ΔΔG (kcal/mol) |
|---|---|---|
| -OMe | -13.59 | -6.65 |
| -Me | -9.65 | -2.71 |
| -H | -6.94 | 0.00 |
| -F | -6.91 | 0.03 |
| -CF₃ | -2.35 | 4.59 |
| pentafluoro | 3.33 | 10.27 |
ΔΔG calculated relative to the allylaryl derivative where R = H. researchgate.net
Furthermore, DFT calculations have been utilized in studies of photocatalytic hydrogenation, where 4-allyltoluene (B1199621) (p-allyltoluene, an isomer of this compound) was used as a model substrate. researchgate.netresearchhub.comnih.gov These calculations helped determine the bond dissociation energy (BDE) of O-H bonds in key intermediates, providing insight into their hydrogen atom transfer (HAT) capabilities. researchgate.netresearchhub.com
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. A quantum-mechanical calculation of the this compound molecule has been performed using the ab initio method. novapublishers.com These methods have also been applied to related isomers, such as o-allyltoluene, to understand competing reaction channels in laser-induced reactions. escholarship.org In the broader context of reactions involving allylarenes, high-level ab initio studies have been used to accurately calculate properties like P=O bond dissociation enthalpies, which are crucial for understanding reaction thermodynamics in related chemical systems. researchhub.com
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Molecular Dynamics Simulations
Structure-Reactivity Relationships and Predictive Modeling
Understanding the relationship between molecular structure and chemical reactivity is a cornerstone of modern chemistry. Computational studies on this compound and related allylarenes provide clear examples of these relationships.
The DFT studies on allylaryl bromination demonstrate a distinct structure-reactivity relationship: the electronic nature of the substituent on the aryl ring dictates the reaction mechanism and product distribution. acs.orgnih.govresearchgate.net The electron-donating methyl group in this compound enhances the nucleophilicity of the aryl ring, promoting the 1,2-aryl shift required to form the spiro[2.5] intermediate. acs.orgresearchgate.net This leads to the formation of 1,3-dibromo products. Conversely, electron-poor aryl rings lack this ability and yield 2,3-dibromo products via the standard bromonium intermediate pathway. acs.orgnih.gov This correlation allows for the prediction of reaction outcomes based on the substituent's electronic properties. acs.org
Predictive modeling, often employing machine learning (ML) and quantitative structure-property relationship (QSPR) approaches, represents the next step in leveraging these relationships. acs.org QSPR models aim to find a mathematical relationship between a molecule's properties and its structural features (descriptors). acs.org For instance, in the field of fuel science, ML-QSPR models have been developed to predict the oxidation stability (measured by the induction period) of various hydrocarbons. acs.org Such models use functional group count descriptors—like the number of primary carbons attached to an aromatic ring or the number of benzylic hydrogens—to predict a compound's stability. acs.org Although not specifically developed for this compound, these models establish a framework where the structural features of this compound could be used to predict its properties, such as oxidation stability, contributing to the design of stable fuels. acs.org
Emerging Research Directions and Future Outlook
Novel Synthetic Methodologies
Recent research has focused on developing more efficient and sustainable methods for synthesizing m-allyltoluene and its derivatives. Traditional approaches are being challenged by novel, transition-metal-free strategies.
One notable development is the regiodivergent sulfonylation of terminal olefins, which offers a metal-free pathway to produce allylic sulfones. rsc.org This method utilizes readily available starting materials and reagents, representing a significant advancement in the synthesis of functionalized allyl compounds. rsc.org The process involves a sequence of reactions, including bromination and dearomative rearrangement, to achieve high yields of the desired products. rsc.org
Further mechanistic insights into the bromination of allylarenes have been gained through a combination of experimental and computational studies. acs.org These investigations have revealed how the electronic properties of the aryl ring influence the reaction pathway, determining the ratio of 1,2-dibromo and 1,3-dibromo adducts. acs.org This fundamental understanding is crucial for designing selective and high-yielding synthetic routes.
The following table summarizes key findings from recent studies on the synthesis of this compound derivatives:
| Methodology | Key Features | Significance | Reference |
| Regiodivergent Sulfonylation | Transition-metal-free, uses common reagents. | Provides a sustainable route to valuable allylsulfones. | rsc.org |
| Mechanistic Study of Bromination | Combination of experimental and DFT methods. | Elucidates the role of electronic effects in product distribution. | acs.org |
This table is interactive. Click on the headers to sort the data.
Expanded Catalytic Applications
The reactivity of the allyl group in this compound makes it a valuable substrate and building block in catalysis. Research is actively exploring its use in a variety of catalytic transformations.
Palladium-catalyzed reactions have been a significant area of focus. Mechanistic studies of palladium-catalyzed allylic C-H activation have provided a deeper understanding of the reaction pathway, including the role of the acetate (B1210297) ligand and the determination of the kinetic isotope effect. scispace.com This knowledge is instrumental in optimizing existing catalytic systems and designing new, more efficient ones.
Furthermore, iridium-catalyzed reactions have shown promise for the regioselective functionalization of allylbenzene (B44316) derivatives. nsf.gov For instance, Cp*Ir(III)-catalyzed allylic C-H sulfamidation demonstrates exclusive selectivity for the branched position of the π-allyl intermediate. nsf.gov This method is tolerant of a wide range of functional groups, expanding the synthetic utility of this compound. nsf.gov
Recent research highlights in the catalytic applications of this compound are presented below:
| Catalytic System | Transformation | Key Findings | Reference |
| Palladium/Acetate | Allylic C-H Activation | Intramolecular acetate-assisted C-H activation is the dominant pathway. | scispace.com |
| Cp*Ir(III) | Allylic C-H Sulfamidation | Exclusive regioselectivity for the branched isomer. | nsf.gov |
| Photocatalysis | Radical Hydrogenation | Phosphine-mediated water activation enables the hydrogenation of unactivated alkenes. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Advanced Materials Development
The polymerizable nature of the allyl group in this compound has positioned it as a monomer for the synthesis of advanced materials with tailored properties. cymitquimica.com
Copolymerization of propylene (B89431) with p-allyltoluene using metallocene catalysts has been investigated as a route to functionalized polypropylenes. acs.org These copolymers can serve as precursors to graft copolymers with unique architectures and properties. researchgate.net The incorporation of the toluene (B28343) moiety can enhance properties such as flexibility and impact resistance. cymitquimica.com
Moreover, this compound is listed among monomers used in the production of butadiene polymers, which are synthetic elastomers with properties that can be tailored to rival natural rubber. google.com The use of lithium-based catalysts allows for control over the polymer's microstructure, influencing its physical and chemical characteristics. google.com
The development of polymers from this compound is an active area of research with potential applications in various industries.
| Polymer System | Monomers | Catalyst/Initiator | Potential Applications | Reference |
| Functionalized Polypropylene (B1209903) | Propylene, p-Allyltoluene | Metallocene catalysts | Graft copolymers, modified plastics | acs.orgresearchgate.net |
| Butadiene Copolymers | Butadiene, this compound | Lithium-based catalysts | Elastomers, synthetic rubber | google.com |
| Aluminum-containing Polymers | Divinyl benzene (B151609), Ethyl styrene (B11656), this compound | Triethyl aluminum | High-energy fuels, resins | google.com |
This table is interactive. Click on the headers to sort the data.
Interdisciplinary Research with this compound
The unique chemical properties of this compound have led to its use in interdisciplinary research fields, bridging chemistry with biology and materials science.
In the field of chemical ecology, for instance, aromatic compounds related to this compound have been investigated as potential attractants for agricultural pests like the Mediterranean fruit fly. researchgate.net Specifically, p-allyltoluene was identified as a component of the essential oil from safflower "petals". e3s-conferences.org This line of inquiry could lead to the development of more environmentally friendly pest management strategies. researchgate.net
The historical context of organic chemistry also provides an interesting intersection. The synthesis of mauveine, the first synthetic dye, by William Henry Perkin in 1856 involved the oxidation of aniline, which often contained toluidine impurities. rsc.org Perkin's initial experiments were aimed at synthesizing quinine (B1679958) from allyltoluidine, a derivative of toluidine, highlighting the long-standing interest in the reactivity of allyl-substituted aromatic compounds. rsc.org
Furthermore, the development of interdisciplinary chemical biology courses underscores the importance of collaborative research, where compounds like this compound can serve as tools to study and control biological processes. uni-marburg.de
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for m-Allyltoluene, and how are they optimized for reproducibility?
- Methodological Answer : The primary synthesis involves Friedel-Crafts alkylation of toluene with allyl halides, catalyzed by Lewis acids like AlCl₃. Optimization includes controlling reaction temperature (60–80°C), solvent selection (e.g., dichloromethane for polarity), and stoichiometric ratios (1:1.2 toluene-to-allyl halide). Post-synthesis purification via fractional distillation or column chromatography ensures ≥95% purity. Characterization by H/C NMR and GC-MS confirms structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral artifacts minimized?
- Methodological Answer :
- NMR : Use deuterated chloroform (CDCl₃) to resolve aromatic protons (δ 6.8–7.2 ppm) and allylic protons (δ 5.0–5.5 ppm). Artifacts from residual solvents are minimized by thorough drying.
- IR : Confirm C=C stretching (1640–1680 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹). Baseline correction and background subtraction reduce noise.
- GC-MS : Helium carrier gas at 1 mL/min with splitless injection ensures sensitivity. Calibrate retention indices using n-alkane standards .
Q. How can researchers validate the purity of this compound for kinetic studies?
- Methodological Answer : Combine chromatographic (HPLC with UV detection at 254 nm) and thermal (DSC for melting point consistency) methods. Compare experimental refractive indices (n²⁰_D ~1.49) and density (0.89 g/cm³) with literature values. Impurity thresholds ≤0.5% are acceptable for most reaction studies .
Advanced Research Questions
Q. What experimental designs address contradictions in reported reaction kinetics of this compound under varying catalytic conditions?
- Methodological Answer :
- Controlled Replication : Repeat studies with standardized catalysts (e.g., AlCl₃ vs. FeCl₃) under inert atmospheres to isolate oxygen interference.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and catalyst deactivation.
- Statistical Analysis : Apply ANOVA to compare rate constants across trials, identifying outliers via Grubbs’ test. Discrepancies often arise from moisture sensitivity of catalysts or solvent polarity effects .
Q. How can researchers resolve discrepancies in the thermal stability data of this compound across differential scanning calorimetry (DSC) studies?
- Methodological Answer :
- Calibration Checks : Validate DSC instruments with indium standards (melting point 156.6°C).
- Atmosphere Control : Perform trials under nitrogen vs. air to assess oxidative degradation.
- Heating Rate Optimization : Use rates ≤10°C/min to avoid kinetic masking of degradation events. Contradictions often stem from sample encapsulation methods or baseline drift .
Q. What strategies mitigate isomerization of this compound during long-term storage or photochemical experiments?
- Methodological Answer :
- Storage : Use amber vials at –20°C under argon to prevent light-induced [3,3]-sigmatropic shifts.
- Additives : Introduce radical inhibitors (e.g., BHT at 0.01% w/w) to suppress autoxidation.
- Monitoring : Periodic NMR analysis (every 2 weeks) tracks isomer ratios. Adjust storage conditions if allyl-propenyl isomerization exceeds 5% .
Q. How should researchers design ecotoxicity assays for this compound to align with OECD guidelines while addressing data gaps in aquatic toxicity?
- Methodological Answer :
- Test Organisms : Use Daphnia magna (48-hour EC₅₀) and Danio rerio (96-hour LC₅₀) under static-renewal conditions.
- Analytical Validation : Quantify exposure concentrations via HPLC-UV with surrogate standards (e.g., deuterated toluene).
- QSAR Modeling : Predict missing endpoints (e.g., bioaccumulation) using EPI Suite or TEST software, cross-validated with experimental data .
Data Analysis & Reporting
Q. What statistical frameworks are recommended for analyzing heterogeneous datasets in this compound catalytic studies?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in catalyst activity. Use principal component analysis (PCA) to disentangle solvent polarity and temperature effects. Report confidence intervals (95% CI) for turnover numbers (TONs) and turnover frequencies (TOFs) .
Q. How can researchers leverage citation networks to trace the evolution of this compound applications in polymer chemistry?
- Methodological Answer : Use tools like Web of Science or Scopus to map citation linkages from foundational studies (e.g., Friedel-Crafts mechanisms) to modern applications (e.g., styrenic copolymers). Filter by keywords (“allylbenzene derivatives,” “ring-opening polymerization”) and apply bibliometric algorithms (e.g., CiteSpace) to identify emerging trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
